2-Diphenylaminoethanol

Description

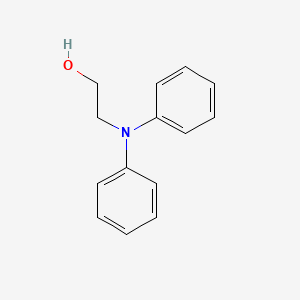

Structure

3D Structure

Properties

IUPAC Name |

2-(N-phenylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQZETQFZHIYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212497 | |

| Record name | Diphenylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-51-1 | |

| Record name | 2-(Diphenylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIJ0JJD9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Diphenylaminoethanol and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol is paramount in modern synthetic chemistry, particularly for producing chiral amino alcohols like 2-diphenylaminoethanol. Methodologies are broadly categorized into those that create specific stereoisomers (diastereoselective and enantioselective synthesis) and those that separate existing mixtures of enantiomers (resolution techniques).

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to form a specific diastereomer of a product from a precursor that already contains a chiral center. In the context of this compound derivatives, this often involves the use of a chiral auxiliary. For instance, Ellman's chiral tert-butanesulfinamide has been effectively used to synthesize chiral amines with multiple stereogenic centers. osi.lv This approach involves the condensation of the chiral sulfinamide with a ketone to form an N-sulfinylketimine. Subsequent reduction of the ketimine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group, to yield a chiral amine. Removal of the auxiliary then provides the enantiopure amine. While not specifically detailed for this compound in the reviewed literature, this methodology is a well-established and powerful tool for the asymmetric synthesis of related chiral amino alcohols. osi.lv

Another strategy involves the diastereoselective reduction of chiral N-sulfinylketimines, where unusual directing effects from ortho-substituents can influence the stereochemical outcome, providing a pathway to 1,3-diamines and, by extension, amino alcohols. osi.lv Furthermore, diastereoconvergent methods, such as the selenium-catalyzed intermolecular C-H amination of homoallylic alcohols, can produce anti-1,2-amino alcohols. rsc.org Such a process allows for the formation of a single product diastereomer from a mixture of starting material diastereomers, simplifying the synthetic process. rsc.org

Resolution Techniques for Enantiopure this compound

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts. wikipedia.orglibretexts.orgjackwestin.comlibretexts.org In this technique, the racemic amine, such as (±)-2-diphenylaminoethanol, is treated with an enantiomerically pure chiral acid, like (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction produces a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, such as solubility. libretexts.orgjackwestin.com

These salts can then be separated by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. wikipedia.orglibretexts.org The success of this method depends on finding a suitable resolving agent and crystallization conditions that allow for efficient separation. libretexts.org

Kinetic Resolution in this compound Synthesis

Kinetic resolution differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. youtube.com This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. A significant drawback is that the maximum theoretical yield for the desired product is 50%. academie-sciences.fr

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. youtube.comresearchgate.net In a typical procedure, a racemic alcohol is treated with an acylating agent in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated product (an ester) from the unreacted, enantiomerically enriched alcohol. youtube.com

Alternatively, transition metal complexes can be used. For example, chiral diaminodiphosphine-Ir(I) complexes have been shown to catalyze the kinetic resolution of racemic secondary alcohols through enantioselective oxidation, achieving high enantioselectivity (up to 98% ee). nih.gov

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. academie-sciences.fr This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. DKR often employs a combination of an enzyme for the resolution step and a metal catalyst (commonly ruthenium-based) to facilitate the racemization. academie-sciences.fr

Classical and Modern Synthetic Routes

Beyond stereoselective methods, several classical and modern synthetic routes are employed to produce racemic this compound, often focusing on efficiency and scalability.

Reduction of Precursors (e.g., Sodium Borohydride (B1222165) Mediated Reductions)

A common and straightforward method for synthesizing this compound is the reduction of a suitable carbonyl precursor. The choice of precursor dictates the necessary reducing agent.

One viable precursor is the ethyl ester of 2-(diphenylamino)acetic acid. While sodium borohydride (NaBH₄) is generally considered a mild reducing agent that does not readily reduce esters, its reactivity can be enhanced under certain conditions. researchgate.netyoutube.com The reduction of esters with NaBH₄ can be facilitated by using a large excess of the reagent, heating, or by the addition of activating agents like Lewis acids (e.g., CaCl₂, LiCl, ZnCl₂). researchgate.netreddit.com The reaction is typically performed in a protic solvent like methanol (B129727) or a mixture of THF and an alcohol. researchgate.netreddit.com

A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would readily reduce the ester but might be less selective if other functional groups are present. researchgate.net Reductive amination of a carbonyl compound is another classical approach. This involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ. For example, reacting diphenylamine (B1679370) with a suitable two-carbon electrophile containing a carbonyl group, followed by reduction, would yield the target compound. Sodium borohydride in acetic acid or in the presence of other activators is often used for this purpose. mdma.chorganic-chemistry.org

The table below outlines common reduction strategies for precursors of this compound.

| Precursor | Reducing Agent/System | Typical Conditions | Product |

| 2-(Diphenylamino)acetic acid ethyl ester | NaBH₄ / CaCl₂ | THF/alcohol, RT to 60°C | This compound |

| 2-(Diphenylamino)acetic acid ethyl ester | NaBH₄ / LiCl (in situ LiBH₄) | THF, heat | This compound |

| 2-(Diphenylamino)acetaldehyde | NaBH₄ | Methanol, 0°C to RT | This compound |

| Glyoxal derivative + Diphenylamine | NaBH₄ / Acid (e.g., Boric Acid) | Solvent-free or MeOH | This compound |

This table represents general methodologies for reductions of relevant functional groups.

Condensation and Coupling Reactions

The synthesis of this compound and related β-amino alcohols is frequently achieved through condensation and coupling reactions, which involve the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. A primary and straightforward method for synthesizing this compound is the nucleophilic ring-opening of an epoxide, such as ethylene (B1197577) oxide, by diphenylamine. This reaction is a type of N-alkylation. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the β-amino alcohol.

This aminolysis of epoxides can be conducted under various conditions. While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts can enhance the reaction rate and regioselectivity, especially for unsymmetrical epoxides. organic-chemistry.orglabinsights.nl Lewis acids are commonly employed as catalysts to activate the epoxide ring, making it more susceptible to nucleophilic attack.

Another prevalent condensation approach involves the reaction of diphenylamine with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. In this method, the amine displaces the halide in a nucleophilic substitution reaction to form the C-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a more modern and versatile approach for the formation of C-N bonds. While typically used for coupling amines with aryl halides, variations of this methodology can be adapted for the synthesis of amino alcohols.

Table 1: Representative Catalytic Systems for the Synthesis of β-Amino Alcohols via Ring-Opening of Epoxides with Amines

| Catalyst | Amine Substrate | Epoxide Substrate | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Zinc(II) perchlorate (B79767) hexahydrate | Various amines | Various epoxides | Solvent-free | Room Temperature | High |

| No Catalyst | Various amines | Various epoxides | Water | - | Excellent |

| Na-Y zeolite | Aromatic amines | Alkylene carbonates | - | - | - |

This table presents general findings for the synthesis of β-amino alcohols, as specific data for this compound was not available in the search results.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govnih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to generate structurally related β-amino alcohol scaffolds.

For instance, certain MCRs can assemble molecules with amino and hydroxyl functionalities in a 1,2-relationship. An example is the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, a precursor that can be further converted to an amino alcohol. Another relevant MCR is the Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. Although not a direct route, these reactions highlight the potential of MCRs in building complex molecules from simple precursors.

The development of novel MCRs is an active area of research, and it is plausible that a pathway could be designed for the synthesis of this compound or its analogues by carefully selecting the starting components that contain the necessary diphenylamine, ethanol (B145695), and reactive functional groups.

Synthesis of Key this compound Derivatives

N-Substituted-N-glycolyl-1,this compound Derivatives

While direct synthetic routes for N-Substituted-N-glycolyl-1,this compound derivatives are not extensively documented, a plausible synthetic strategy can be devised based on standard organic transformations. This would likely involve a two-step process: first, the synthesis of the this compound backbone, followed by N-alkylation with a suitable glycolylating agent.

The initial synthesis of this compound would proceed via the methods described in section 2.2.2, such as the reaction of diphenylamine with ethylene oxide. Subsequently, the secondary amine of this compound can be N-alkylated. A common method for introducing a glycolyl group (-CH₂C(O)OH) is to use a haloacetic acid derivative, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester. The reaction of this compound with ethyl bromoacetate in the presence of a non-nucleophilic base would yield the corresponding N-substituted ester. Subsequent hydrolysis of the ethyl ester under acidic or basic conditions would afford the desired N-substituted-N-glycolyl-1,this compound derivative.

This approach is analogous to the synthesis of N-substituted glycine (B1666218) monomers used in the preparation of peptoids. researchgate.net

Chiral Oxazaborolidine Precursors

Chiral β-amino alcohols are pivotal precursors in the synthesis of chiral oxazaborolidines, which are highly effective catalysts for asymmetric reductions of ketones and other carbonyl compounds. labinsights.nlnih.gov The most well-known of these is the Corey-Bakshi-Shibata (CBS) catalyst. The synthesis of these catalysts involves the condensation of a chiral 1,2-amino alcohol with a borane (B79455) source, such as borane-THF complex or phenylboronic acid. nih.gov

If this compound is resolved into its individual enantiomers, (R)- and (S)-2-diphenylaminoethanol, each enantiomer can be used to prepare a corresponding chiral oxazaborolidine. The reaction typically involves refluxing the chiral amino alcohol with the borane source in an appropriate solvent like toluene, with the removal of water to drive the reaction to completion. nih.gov The resulting chiral oxazaborolidine incorporates the stereocenter from the amino alcohol, which then directs the stereochemical outcome of the reactions it catalyzes. The bulky diphenylamino group would be expected to impart specific steric properties to the resulting catalyst, influencing its enantioselectivity.

Table 2: General Scheme for Chiral Oxazaborolidine Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Chiral β-amino alcohol | Borane source (e.g., BH₃, ArB(OH)₂) | Chiral Oxazaborolidine |

This table illustrates the general reaction for the synthesis of chiral oxazaborolidines from chiral β-amino alcohols.

Preparation of β-Amino Alcohol Scaffolds

The β-amino alcohol scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. gaylordchemical.com Consequently, a wide array of synthetic methods have been developed for their preparation. organic-chemistry.org These methods provide access to a diverse range of β-amino alcohols, including the this compound framework.

Key synthetic strategies for preparing β-amino alcohol scaffolds include:

Ring-opening of epoxides: As previously mentioned, the reaction of amines with epoxides is a fundamental and widely used method. organic-chemistry.orglabinsights.nl The reaction can be catalyzed by various agents, including Lewis acids and enzymes, to control regioselectivity. researchgate.net

Reduction of α-amino ketones or α-hydroxy ketimines: The stereoselective reduction of α-amino ketones can yield chiral β-amino alcohols. Similarly, the reduction of α-hydroxy ketimines provides another route to this scaffold.

Aminohydroxylation of alkenes: The Sharpless aminohydroxylation allows for the direct conversion of alkenes into β-amino alcohols with high enantioselectivity.

Photoredox-induced radical reactions: Modern synthetic methods utilize photoredox catalysis to generate nitrogen-centered radicals that can trigger cascade reactions to form functionalized β-amino alcohols under mild conditions. gaylordchemical.com

C-H Amination: Recent advances have enabled the direct, stereoselective amination of sp³ C-H bonds at the β-position to an alcohol, providing a streamlined route to chiral β-amino alcohols from simple alcohol precursors. nih.gov

Table 3: Overview of Synthetic Methods for β-Amino Alcohol Scaffolds

| Method | Key Reactants | Key Features |

|---|---|---|

| Epoxide Ring-Opening | Amine, Epoxide | Versatile, can be catalyzed |

| Reduction of α-Amino Ketones | α-Amino Ketone, Reducing Agent | Access to chiral products |

| Sharpless Aminohydroxylation | Alkene, Nitrogen Source, Oxidant | High enantioselectivity |

| Photoredox-Catalyzed Reactions | Styrene/Alkyne, Enol, O-Acyl Hydroxylamine | Mild conditions, radical pathway |

| Radical C-H Amination | Alcohol (via imidate), Photocatalyst | Direct functionalization of C-H bonds |

This table summarizes various modern and classical approaches to the synthesis of the β-amino alcohol core structure.

Structurally Modified this compound Analogues for Ligand Design

The structural framework of this compound makes it an attractive scaffold for the design of ligands for coordination chemistry and catalysis. By systematically modifying its structure, one can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance in a specific application.

Structural modifications can be introduced at several positions:

On the Phenyl Rings: Substituents can be introduced onto the phenyl rings of the diphenylamino group. Electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) can be installed to modulate the electronic properties of the nitrogen and, consequently, the coordinating ability of the ligand. Sterically bulky groups can also be added to create specific binding pockets around a metal center.

At the Nitrogen Atom: While the parent compound is a secondary amine, it can be N-alkylated or N-arylated to create a tertiary amine, which will alter its coordination geometry and basicity.

On the Ethanol Backbone: The hydroxyl group can be converted to an ether or an ester to modify the ligand's solubility and binding properties. The ethylene bridge can also be substituted to introduce additional stereocenters or conformational rigidity.

The design and synthesis of such analogues often involve multi-step synthetic sequences. The choice of modifications is guided by the desired application, for example, to enhance the stability, activity, or selectivity of a metal complex in a catalytic cycle.

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of amino alcohols often involves the use of volatile organic solvents (VOCs), which contribute to air pollution and pose health and safety risks. Green chemistry seeks to replace these hazardous solvents with more environmentally friendly alternatives or, ideally, to eliminate the need for solvents altogether.

Solvent-Free and Reduced-Solvent Syntheses

Solvent-free or solid-state synthesis is a key technique in green chemistry that involves running reactions without a solvent or in the presence of a minimal amount of a benign liquid to facilitate mixing. For the synthesis of this compound, this can be envisioned through the direct reaction of diphenylamine with ethylene oxide. In such a scenario, the reactants, one of which may be in a molten state, are mixed directly, often at elevated temperatures or with the assistance of microwave irradiation to provide the necessary activation energy.

Microwave-assisted synthesis, in particular, has emerged as a powerful tool for conducting solvent-free reactions. Microwave energy directly heats the reactant molecules, leading to rapid temperature increases and significantly accelerated reaction rates. This can result in shorter reaction times, higher yields, and often, cleaner reaction profiles with fewer byproducts compared to conventional heating methods.

To illustrate the potential benefits, the following interactive data table compares a traditional solvent-based synthesis of this compound with a hypothetical solvent-free microwave-assisted approach.

| Parameter | Traditional Synthesis (Toluene) | Solvent-Free Microwave Synthesis |

| Solvent Volume | 10 mL / mmol of diphenylamine | 0 mL |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) |

| Product Yield | ~85% | >90% |

| Work-up Procedure | Solvent removal, crystallization | Direct crystallization/distillation |

| Waste Generation | Significant solvent waste | Minimal |

This table presents hypothetical data to illustrate the potential advantages of a solvent-free approach. Actual experimental results may vary.

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. The ideal reaction has an atom economy of 100%, meaning that all the atoms of the reactants are found in the product, with no atoms wasted as byproducts.

The synthesis of this compound from diphenylamine and ethylene oxide is an excellent example of an atom-economical reaction. This is an addition reaction where the ethylene oxide molecule opens its ring and adds to the nitrogen atom of diphenylamine, forming the desired product without the generation of any other molecules.

The calculation for the atom economy of this reaction is as follows:

Diphenylamine + Ethylene Oxide → this compound

The following interactive data table breaks down the molecular weights of the reactants and the product to demonstrate the 100% atom economy of this synthetic route.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Diphenylamine | C₁₂H₁₁N | 169.22 |

| Ethylene Oxide | C₂H₄O | 44.05 |

| Total Reactant Mass | 213.27 | |

| This compound | C₁₄H₁₅NO | 213.27 |

| Atom Economy | 100% |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

By designing synthetic protocols that maximize atom economy, chemists can significantly reduce the amount of waste generated, leading to more sustainable and cost-effective manufacturing processes. For the synthesis of this compound and its derivatives, prioritizing addition reactions and other high atom economy transformations is a key strategy in the implementation of green chemistry principles.

Advanced Spectroscopic and Analytical Characterization of 2 Diphenylaminoethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Diphenylaminoethanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides precise information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the hydroxyl (OH) proton.

The two phenyl groups contain three sets of chemically non-equivalent protons: ortho, meta, and para. Due to the free rotation of the phenyl rings, these protons would likely appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The total integration of this region would correspond to ten protons.

The two methylene groups, being adjacent to each other, form an ethyl bridge. The methylene group attached to the nitrogen atom (-N-CH₂-) is expected to be deshielded by the nitrogen and would appear as a triplet. The adjacent methylene group, bonded to the hydroxyl group (-CH₂-OH), would also appear as a triplet due to coupling with the -N-CH₂- protons. The electronegative oxygen atom would shift this signal further downfield compared to a simple alkane. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H (ortho, meta, para) | ~ 7.0 - 7.5 | Multiplet (m) | N/A | 10H |

| -N-CH₂- | ~ 3.8 - 4.2 | Triplet (t) | ~ 5-7 | 2H |

| -CH₂-OH | ~ 3.6 - 4.0 | Triplet (t) | ~ 5-7 | 2H |

| -OH | Variable (~ 1.5 - 3.0) | Broad Singlet (br s) | N/A | 1H |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of chemically distinct carbon atoms and to characterize their chemical environment. In this compound, symmetry in the two phenyl rings reduces the number of unique aromatic carbon signals. There are four distinct types of aromatic carbons: the ipso-carbon (attached to the nitrogen), and the ortho, meta, and para carbons. The two aliphatic carbons in the ethanolamine (B43304) chain are also chemically distinct due to their different substituents (nitrogen vs. hydroxyl group). libretexts.orglibretexts.org The carbon attached to the electronegative oxygen atom is expected to appear at a higher chemical shift (further downfield) than the carbon attached to the nitrogen. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-ipso | ~ 145 - 150 |

| Aromatic C-ortho/meta/para | ~ 120 - 130 |

| -N-CH₂- | ~ 50 - 55 |

| -CH₂-OH | ~ 60 - 65 |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which helps to confirm the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This homonuclear experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be expected between the signals of the two methylene groups (-N-CH₂- and -CH₂-OH), confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal predicted at δ 3.8-4.2 ppm would show a correlation to the carbon signal at δ 50-55 ppm, confirming the -N-CH₂- fragment.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the phenyl groups and the ethanolamine chain, for example, by showing a correlation between the ortho-protons of the phenyl rings and the ipso-carbon, as well as the nitrogen-adjacent methylene carbon.

Stereochemical Assignment via NMR Spectroscopy

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, if a chiral center were introduced into the molecule (for example, through substitution), NMR spectroscopy would be a powerful tool for stereochemical assignment. Techniques often involve the use of chiral derivatizing agents or chiral solvating agents. These agents react with or interact with the enantiomers to form diastereomeric species, which are distinguishable by NMR and typically exhibit different chemical shifts or coupling constants. While not applicable to the parent compound, this methodology is fundamental in the analysis of its chiral derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is an effective method for identifying the functional groups present in a molecule, as each group absorbs infrared radiation at a characteristic frequency.

Infrared (IR) Spectroscopic Investigations of Functional Groups

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the tertiary amine (C-N) linkage, and the aromatic rings. libretexts.orglibretexts.org

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch : The spectrum will show multiple C-H stretching vibrations. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups will absorb at wavenumbers just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretch : Stretching vibrations within the phenyl rings will give rise to several sharp, moderate-intensity peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch : The stretching of the tertiary amine C-N bond is expected to produce a moderate absorption in the fingerprint region, typically around 1250-1335 cm⁻¹.

C-O Stretch : The C-O stretching vibration of the primary alcohol is expected to result in a strong absorption band in the 1000-1260 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium, Sharp |

| Tertiary Amine (Ar₂N-C) | C-N Stretch | 1250 - 1335 | Medium |

| Primary Alcohol (C-OH) | C-O Stretch | 1000 - 1260 | Strong |

Note: The absorption wavenumbers are predicted values based on typical functional group frequencies.

Raman Spectroscopic Analysis for Molecular Fingerprinting

The spectrum is expected to be dominated by the aromatic ring vibrations of the two phenyl groups. Key features include the C-C stretching modes within the rings, which give rise to strong bands in the 1600-1400 cm⁻¹ region, and the aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. The C-N stretching vibrations from the tertiary amine group will also be present, typically in the 1350-1250 cm⁻¹ range.

The ethanol (B145695) group contributes its own characteristic vibrations. Analogous to the spectrum of ethanol, one would expect to observe C-C stretching around 880 cm⁻¹, C-O stretching near 1050 cm⁻¹, and various CH₂ and OH bending and stretching modes. researchgate.net The O-H stretching band is typically broad and appears in the 3500-3200 cm⁻¹ region. The combination of these spectral features provides a unique signature for this compound, allowing for its unambiguous identification.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl Group |

| O-H Stretch | 3500-3200 | Hydroxyl Group |

| Aromatic C=C Stretch | 1610-1590, 1500-1430 | Phenyl Rings |

| C-N Stretch | 1350-1250 | Tertiary Amine |

| C-O Stretch | 1100-1000 | Primary Alcohol |

| C-C Stretch | 900-860 | Ethyl Group |

Electronic and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. msu.edursc.org The UV-Vis spectrum of this compound is primarily dictated by the diphenylamine (B1679370) chromophore. The two phenyl rings connected to the nitrogen atom form an extended π-conjugated system.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic rings. These transitions typically occur in the UV region, with absorption maxima (λmax) below 300 nm. The presence of the nitrogen atom's non-bonding electrons (n-electrons) can also give rise to weaker n → π* transitions. libretexts.org The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment. Extending the conjugation generally results in a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic shift). utoronto.ca

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~250 - 290 | Diphenylamine Moiety |

| n → π | ~300 - 350 | Nitrogen Lone Pair Conjugation |

Circular Dichroism (CD) Spectroscopic Analysis for Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. jascoinc.comwikipedia.org A molecule must be chiral (lacking a plane of symmetry) to exhibit a CD signal. polimi.it this compound, in its standard form, is an achiral molecule and therefore would not produce a CD spectrum.

However, CD spectroscopy would be an essential tool for analyzing chiral derivatives of this compound. If a stereocenter were introduced into the molecule, for instance by substitution on the ethanol backbone, the resulting enantiomers would be optically active. The two enantiomers would produce CD spectra that are perfect mirror images of each other, a phenomenon known as the Cotton effect. jascoinc.com A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength. This allows for the determination of the absolute configuration and the enantiomeric purity of a sample. rsc.orgnih.gov

| Enantiomer | Expected CD Signal at λmax | Chirality |

|---|---|---|

| (R)-enantiomer (Hypothetical) | Positive Cotton Effect (Δε > 0) | Right-handed |

| (S)-enantiomer (Hypothetical) | Negative Cotton Effect (Δε < 0) | Left-handed |

Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact elemental composition. thermofisher.com

For this compound, the molecular formula is C₁₄H₁₅NO. HRMS can confirm this formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This high level of accuracy allows for the differentiation between this compound and other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO |

| Nominal Mass | 213 |

| Monoisotopic Mass (Calculated) | 213.115364 |

| Expected [M+H]⁺ (Calculated) | 214.123189 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic ions. The analysis of these fragments helps to confirm the molecule's structure.

The fragmentation of this compound is expected to be directed by its functional groups. Key fragmentation pathways include:

Alpha-cleavage: This is a dominant fragmentation mode for amines and alcohols. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable, leading to the loss of a CH₂OH radical and the formation of a stable diphenylmethylamine cation. miamioh.eduwhitman.edu Similarly, cleavage next to the oxygen can occur.

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at M-18. libretexts.org

Aromatic Fragmentation: The diphenylamino group itself can fragment, although the resonance-stabilized aromatic cations are generally stable.

By piecing together the observed fragment ions, the connectivity of the molecule can be confirmed.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 213 | [C₁₄H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 195 | [M - H₂O]⁺ | Loss of water |

| 182 | [M - CH₂OH]⁺ | Alpha-cleavage at Nitrogen |

| 167 | [(C₆H₅)₂N]⁺ | Loss of C₂H₄O |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

The determination of chemical purity and the quantification of enantiomeric excess are critical quality attributes for chiral compounds like this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly with chiral stationary phases (CSPs), are the most powerful and widely employed analytical techniques for these purposes. phenomenex.commdpi.com These methods allow for the accurate separation and quantification of the parent compound from any impurities and the resolution of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier method for the direct separation of enantiomers. phenomenex.com The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times. phenomenex.com This formation of transient diastereomeric complexes allows for their separation and quantification. youtube.com For amino alcohols such as this compound, polysaccharide- and cyclodextrin-based CSPs are particularly effective. researchgate.netchromatographyonline.comnih.gov

Research Findings:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the enantioseparation of a broad range of chiral compounds, including amines and amino alcohols. nih.govyakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Screening on columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) under normal-phase conditions (e.g., hexane/alcohol mixtures) is a common strategy. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com

Cyclodextrin-based CSPs represent another important class of columns for separating amino alcohols. chromatographyonline.com Acetylated β-cyclodextrin phases, in particular, have demonstrated excellent performance for resolving chiral amines and amino alcohols in reversed-phase mode. researchgate.net This approach is advantageous as it uses aqueous mobile phases, such as phosphate (B84403) buffers mixed with acetonitrile, which are compatible with a wide range of samples. researchgate.net The chiral recognition mechanism is based on the inclusion of the analyte's aromatic rings into the hydrophobic cyclodextrin (B1172386) cavity, with additional interactions occurring at the rim of the cyclodextrin. phenomenex.com

The choice between normal-phase and reversed-phase chromatography depends on the specific analyte properties and the desired separation outcome. A systematic screening approach on different CSPs with various mobile phases is the most effective way to develop a robust and reliable method for determining the enantiomeric excess of this compound. phenomenex.comsigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Analyte Class | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | n-Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1, v/v/v) | UV (e.g., 254 nm) | Chiral Amines / Amino Alcohols | chromatographyonline.comyakhak.org |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | n-Hexane / Ethanol (e.g., 90:10, v/v) with 0.1% Diethylamine | UV (e.g., 254 nm) | Chiral Amines / Amino Alcohols | chromatographyonline.com |

| Acetylated β-Cyclodextrin | Aqueous Phosphate Buffer / Acetonitrile (e.g., 60:40, v/v) | UV (e.g., 220 nm) | Chiral Amines / Amino Alcohols | researchgate.net |

| Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate) | Multiple mobile phases for 2D-LC | UV | Stereoisomers of Antifungal Agents | N/A |

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography is a highly sensitive and efficient technique for the analysis of volatile and thermally stable enantiomers. chromatographyonline.com For compounds with polar functional groups like the amine and hydroxyl groups in this compound, direct analysis can be challenging due to potential peak tailing and on-column degradation. Therefore, a chemical derivatization step is often employed to convert the analyte into a more volatile and less polar form, improving its chromatographic properties. jfda-online.comsemanticscholar.org

Research Findings:

The derivatization strategy for this compound typically involves a two-step process: silylation of the hydroxyl group and acylation of the amino group. nih.gov For instance, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), while the amino group can be acylated with reagents such as trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com This process replaces the active hydrogens, leading to improved peak shape and thermal stability. sigmaaldrich.com

Alternatively, an indirect method can be used where the enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard achiral GC column. semanticscholar.org Reagents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) are used for this purpose. nih.gov

Once derivatized, the enantiomers (or resulting diastereomers) are separated on a chiral stationary phase. Cyclodextrin derivatives are the most common and versatile CSPs for GC. chromatographyonline.comgcms.cz Columns with derivatized β-cyclodextrins, such as trifluoroacetylated cyclodextrins, are effective for a wide range of derivatized chiral compounds. sigmaaldrich.com Another class of CSPs used for this purpose is based on amino acid derivatives, such as Chirasil-Val, which is effective for separating derivatized amino acids and related compounds. nih.govnih.gov The choice of carrier gas, typically hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. hplc.sk

Table 2: Representative Chiral GC Conditions for Derivatized Amino Alcohols and Amines

| Chiral Stationary Phase (CSP) | Derivatization Reagent(s) | Typical Oven Program | Detector | Analyte Class | Reference |

|---|---|---|---|---|---|

| Trifluoroacetyl-derivatized γ-Cyclodextrin (e.g., CHIRALDEX G-TA) | Methanolic HCl (methylation) then Trifluoroacetic Anhydride (acylation) | Start at 60°C, ramp to 180°C | FID | Amino Acids (e.g., Proline) | sigmaaldrich.com |

| Chirasil-Val | N-(trifluoroacetyl)prolyl chloride | Isothermal or programmed temperature | FID / MS | Alkylamines | nih.gov |

| Diproline-based CSP | Trifluoroacetic Anhydride or Isopropyl Isocyanate (for amines) | Varies with analyte | FID | Aromatic Alcohols and Amines | nih.gov |

| Achiral Column (e.g., DB-5) | α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (chiral derivatizing agent) | Varies with analyte | MS | Hydroxyamines | nih.gov |

Computational Chemistry and Theoretical Studies of 2 Diphenylaminoethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. Such studies on 2-Diphenylaminoethanol would offer benchmark data on its geometry, vibrational frequencies, and thermochemical properties. However, the literature does not currently contain such high-accuracy ab initio studies specifically for this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the ethanolamine (B43304) backbone and the bulky diphenylamino group in this compound suggests a complex conformational landscape. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. Despite its importance, a detailed mapping of the conformational energy landscape of this compound through computational methods has not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Understanding Intermolecular Interactions

MD simulations could elucidate the nature of intermolecular interactions involving this compound. This would include studying hydrogen bonding patterns, van der Waals forces, and π-π stacking interactions between the phenyl rings of adjacent molecules. Such information is vital for predicting bulk properties like melting point, boiling point, and solubility. At present, there are no published MD simulation studies that specifically detail these intermolecular interactions for this compound.

Solvent Effects on Molecular Conformation and Reactivity

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in different solvents would reveal how solvent-solute interactions affect the conformational preferences and reactivity of this compound. This is particularly relevant for understanding its behavior in solution-phase chemical reactions. Research detailing the systematic study of solvent effects on this compound via molecular dynamics is currently unavailable.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through the use of Density Functional Theory (DFT), provides a robust framework for investigating the intricate details of chemical reactions. nih.govnih.govresearchgate.net For this compound, this approach can be used to unravel the mechanisms of reactions in which it participates, offering insights that are often difficult to obtain through experimental means alone.

A cornerstone of mechanistic computational chemistry is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a chemical transformation. For reactions involving this compound, such as its role in catalyzed addition reactions or intramolecular rearrangements, transition state analysis would be a key area of investigation. nih.govrsc.org

Computational methods, such as DFT, can be employed to locate the geometry of transition states and calculate their energies. chemrxiv.org For instance, in a hypothetical reaction where the hydroxyl group of this compound attacks an electrophile, computational analysis would model the approach of the reactants, the stretching and forming of bonds, and the eventual formation of the product. The transition state for this process would reveal the precise arrangement of atoms at the peak of the energy barrier.

The following table illustrates the type of data that would be generated from a transition state analysis for a hypothetical reaction of this compound.

| Reaction Coordinate | Key Bond Distances (Å) | Calculated Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants | O-H: 0.96, C-O: 1.43 | 0.0 | - |

| Transition State | O-H: 1.25, O-Electrophile: 1.80 | +15.2 | -1540 |

| Products | O-Electrophile: 1.45 | -5.8 | - |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available. |

Beyond identifying the transition state, computational modeling can map out the entire reaction pathway, providing a detailed energy profile of the transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state defines the activation energy barrier, a crucial parameter that governs the reaction rate.

For this compound, elucidating reaction pathways could be particularly insightful for understanding its reactivity. For example, in reactions where both the amine and alcohol groups could potentially react, computational studies can determine which pathway is more favorable by comparing their respective energy barriers. cdnsciencepub.com A lower energy barrier would indicate a faster and more likely reaction pathway.

Computational studies on similar amino alcohols have shown that intramolecular hydrogen bonding can significantly influence their conformational equilibrium and reactivity. mdpi.comacs.orgarxiv.orgresearchgate.netresearchgate.net Theoretical calculations could explore the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair in this compound and how this interaction might affect its reaction pathways.

Structure-Property Relationship Predictions through Computational Methods

Computational chemistry is also a powerful tool for predicting the physical and chemical properties of a molecule based on its structure. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structure with its properties or biological activity. acs.orgmdpi.comoup.comnih.govresearchgate.net

For this compound, computational methods could be used to predict a range of properties. DFT calculations, for instance, can provide insights into electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and spectroscopic behavior. researchgate.net

The following table presents a hypothetical set of predicted properties for this compound that could be obtained through computational modeling.

| Property | Predicted Value | Computational Method |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G* |

| LogP | 3.2 | QSPR |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available. |

Furthermore, QSAR models could be developed to predict the biological activity of this compound and its derivatives. By calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with known activity data for a set of similar compounds, a predictive model can be built. Such models are widely used in drug discovery and toxicology to screen new compounds and prioritize them for experimental testing. While specific QSAR studies on this compound are not found in the literature, the methodology has been successfully applied to other aromatic amines. acs.orgmdpi.comoup.com

2 Diphenylaminoethanol As a Chiral Ligand and Catalyst Component

Design Principles for 2-Diphenylaminoethanol-Based Chiral Ligands

Chiral ligands derived from this compound and its analogues, such as (1S,2R)-2-diphenylamino-1,2-diphenylethanol, are pivotal in asymmetric catalysis. The efficacy of these ligands stems from their specific stereochemical arrangement and the ability to create a well-defined chiral environment around a metal center. The design of these ligands is predicated on fundamental principles that allow for the systematic optimization of their catalytic performance through steric and electronic modifications.

Steric and Electronic Tuning of Ligand Frameworks

The modular nature of this compound-based ligands, particularly Schiff base derivatives formed with substituted salicylaldehydes, allows for precise steric and electronic tuning. This adaptability is crucial for tailoring the catalyst to a specific asymmetric transformation, thereby maximizing enantioselectivity.

Steric Tuning: The steric environment of the catalyst's active site is a dominant factor in enantioselective reactions. By introducing bulky substituents on the ligand framework, it is possible to create a more constrained chiral pocket. This steric hindrance can effectively block one of the enantiotopic faces of the prochiral substrate from approaching the metal center, thus favoring the formation of one enantiomer. In the context of Schiff base ligands derived from (1S,2R)-2-diphenylamino-1,2-diphenylethanol, modifications are typically made at the 3- and 5-positions of the salicylaldehyde moiety. For instance, the introduction of a bulky tert-butyl group at the 3-position significantly enhances the steric bulk near the coordination site. This forces the substrate to adopt a specific orientation, leading to higher enantiomeric excess (ee) in the product. The systematic variation of these substituents allows for the creation of a library of ligands, which can be screened to find the optimal steric profile for a given reaction. nih.gov

Electronic Tuning: The electronic properties of the ligand influence the reactivity and Lewis acidity of the metal center, which in turn affects the catalytic activity and selectivity. Electron-donating groups (EDGs) on the salicylaldehyde ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the metal center. This can enhance the metal's nucleophilicity or alter the redox potential, which can be beneficial in certain catalytic cycles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density at the metal center, increasing its Lewis acidity. This can lead to stronger coordination of the substrate and potentially different reaction kinetics and selectivities. The interplay between these electronic effects and the steric environment is complex, and often, a balance between the two is required to achieve optimal catalytic performance. For example, in the vanadium-catalyzed oxidation of sulfides, ligands with electron-withdrawing groups on the salicylaldehyde ring have been shown to yield high enantioselectivities. nih.gov

Enantiomerically Pure Ligand Synthesis

The synthesis of enantiomerically pure ligands is a prerequisite for effective asymmetric catalysis. The chirality of the final catalyst originates from the ligand, and therefore, its enantiopurity directly translates to the enantiopurity of the product. For ligands based on the this compound scaffold, the chirality is introduced from the amino alcohol backbone itself.

A common and effective method for synthesizing these ligands is the condensation reaction between an enantiomerically pure amino alcohol and a substituted aldehyde, typically a salicylaldehyde derivative, to form a Schiff base. The key starting material is an enantiopure amino alcohol like (1S,2R)-(+)-2-amino-1,2-diphenylethanol. This precursor ensures that the resulting Schiff base ligand is also enantiomerically pure.

The synthesis is generally straightforward, involving the reaction of the amino alcohol with the desired salicylaldehyde in a suitable solvent such as ethanol (B145695). The reaction proceeds to form the corresponding tridentate Schiff base ligand, which can then be used to form complexes with various metal ions, such as vanadium. For example, the reaction of (1S,2R)-2-diphenylamino-1,2-diphenylethanol with 3,5-di-tert-butyl-2-hydroxybenzaldehyde yields the corresponding bulky, enantiopure Schiff base ligand. These ligands can be isolated and characterized before being used in catalytic applications. The modularity of this synthesis allows for the creation of a diverse range of ligands with varied steric and electronic properties by simply changing the substituents on the salicylaldehyde component.

Applications in Asymmetric Catalysis

Ligands derived from this compound have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. Their well-defined chiral structure allows for excellent control over the stereochemical outcome of the reaction, leading to products with high enantiomeric purity.

Asymmetric Oxidation Reactions

Asymmetric oxidation is a fundamental transformation in organic synthesis for the creation of chiral molecules containing oxygen. Vanadium complexes incorporating chiral Schiff base ligands derived from analogues of this compound have emerged as powerful catalysts for various asymmetric oxidation reactions.

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a reaction of significant importance, as chiral sulfoxides are valuable intermediates in organic synthesis and are present in several pharmaceuticals. Vanadium complexes of tridentate Schiff base ligands derived from (1S,2R)-2-diphenylamino-1,2-diphenylethanol have been successfully employed as catalysts for this transformation.

In a representative system, the catalyst is prepared in situ from a vanadium source, such as VO(acac)₂, and the chiral Schiff base ligand. The reaction typically uses an aqueous solution of hydrogen peroxide (H₂O₂) as the oxidant. The choice of substituents on the salicylaldehyde portion of the ligand has a pronounced effect on both the yield and the enantioselectivity of the reaction. Research has shown that ligands bearing electron-withdrawing groups tend to give higher enantioselectivities. For instance, the oxidation of thioanisole using a vanadium catalyst with a ligand derived from 3,5-dichlorosalicylaldehyde can proceed with excellent enantioselectivity.

Below is a table summarizing the results for the asymmetric oxidation of various sulfides using a catalyst system composed of VO(acac)₂ and a chiral Schiff base ligand derived from (1S,2R)-2-diphenylamino-1,2-diphenylethanol and 3,5-dichlorosalicylaldehyde.

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) | ee (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | 95 | 85 |

| 2 | 4-Methylthioanisole | Methyl p-tolyl sulfoxide | 98 | 82 |

| 3 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 96 | 78 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 93 | 88 |

| 5 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 85 | 75 |

Data compiled from studies on vanadium-catalyzed asymmetric sulfide oxidation. Conditions typically involve the sulfide, a catalytic amount of VO(acac)₂ and the chiral ligand, with H₂O₂ as the oxidant in a suitable solvent like dichloromethane.

Beyond sulfide oxidation, vanadium complexes with chiral Schiff base ligands derived from amino alcohols are also effective catalysts for other important asymmetric oxidation reactions, most notably the epoxidation of olefins. researchgate.net Asymmetric epoxidation provides a direct route to chiral epoxides, which are versatile building blocks in the synthesis of complex molecules.

While specific data for ligands derived directly from this compound in epoxidation are not as extensively documented as for sulfide oxidation, the underlying principles and catalyst design are transferable. The catalytic system, typically involving a vanadium(V) complex and an oxidant like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP), can effect the enantioselective epoxidation of various olefins, including allylic and homoallylic alcohols. nih.govnih.gov The steric and electronic properties of the Schiff base ligand are critical in controlling the facial selectivity of the oxygen transfer to the double bond. For example, bulky substituents on the ligand can create a chiral pocket that effectively differentiates between the two faces of the olefin, leading to the preferential formation of one epoxide enantiomer. The successful application of these catalyst systems in the epoxidation of a range of substrates highlights the versatility of ligands derived from the 2-amino alcohol scaffold. nih.gov

Asymmetric Reduction Reactions

This compound has demonstrated considerable utility as a chiral ligand in the asymmetric reduction of prochiral carbonyl compounds, leading to the formation of valuable chiral alcohols with high enantiomeric excess.

Ketone Reduction (e.g., Acetophenone Reduction)

The enantioselective reduction of ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis. This compound, in conjunction with reducing agents like borane (B79455), has been effectively employed as a catalyst for this purpose. The in situ formation of a chiral oxazaborolidine from this compound and borane creates a chiral environment that directs the hydride transfer to one of the prochiral faces of the ketone. mdpi.comresearchgate.nettandfonline.com

In the case of acetophenone reduction, the use of chiral amino alcohols as catalysts for borane-mediated reduction has been shown to produce (R)-1-phenylethanol with varying degrees of enantioselectivity. york.ac.uk For instance, chiral vicinal amino alcohols have been reported to yield products with up to 95% enantiomeric excess (ee). york.ac.uk While specific data for this compound in this exact reaction is not extensively detailed in the readily available literature, the general success of structurally similar amino alcohols underscores its potential. The reaction proceeds via the coordination of the ketone to the boron center of the oxazaborolidine, followed by an intramolecular hydride transfer from the BH3 group. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which favors a specific orientation of the ketone in the transition state. researchgate.netacs.org

Table 1: Asymmetric Borane Reduction of α-Chloroacetophenone using Chiral Amino Alcohols as Ligands mdpi.com

| Ligand (Chiral Amino Alcohol) | Enantiomeric Excess (ee, %) |

| (1R,2S)-(-)-Ephedrine | 85 |

| (1S,2R)-(+)-Ephedrine | 83 |

| (1R,2S)-(-)-Norephedrine | 94 |

| (1S,2R)-(+)-Norephedrine | 92 |

| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 75 |

This table illustrates the effectiveness of various chiral amino alcohols in a similar ketone reduction, highlighting the potential of this class of compounds, including this compound.

Alkylation of Aldehydes

The enantioselective addition of organometallic reagents to aldehydes is a powerful method for the construction of chiral secondary alcohols with the simultaneous formation of a new carbon-carbon bond. Chiral amino alcohols, including this compound, are known to catalyze the addition of dialkylzinc reagents to aldehydes with high enantioselectivity. acs.orgresearchgate.netrsc.org

The reaction typically involves the formation of a chiral zinc-amino alkoxide complex in situ. This complex then coordinates with the aldehyde, and the chiral ligand environment directs the facial-selective transfer of an alkyl group from the zinc atom to the carbonyl carbon. The stereochemical outcome of this reaction is highly dependent on the structure of the chiral amino alcohol. researchgate.net For example, in the enantioselective ethylation of benzaldehyde using diethylzinc, different chiral amino alcohols can lead to the formation of either the (R) or (S) enantiomer of 1-phenyl-1-propanol. researchgate.netyu.edu.joresearchgate.net The formation of a rigid, well-defined transition state involving the chiral ligand, the zinc reagent, and the aldehyde is crucial for achieving high enantioselectivity. acs.org

Chiral Hydrogenation Processes

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are widely used industrial processes for the synthesis of chiral alcohols. Catalysts for these reactions often consist of a transition metal, such as ruthenium or rhodium, complexed with a chiral ligand. Derivatives of 1,2-diphenylethylenediamine, a structural relative of this compound, are key components of highly successful Noyori-type catalysts. nih.govrsc.org These catalysts are known for their high efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and imines. acs.orgnih.gov

The mechanism of these reactions involves the formation of a metal hydride species, which then transfers a hydride and a proton to the carbonyl group of the ketone. The chiral ligand, which is coordinated to the metal center, creates a chiral pocket that enforces a specific orientation of the substrate, leading to the selective formation of one enantiomer of the alcohol. The N-H functionality in these ligands is believed to play a crucial role in the catalytic cycle by participating in the hydrogen transfer step. nih.gov

Asymmetric C-C and C-X Bond Forming Reactions

While the application of this compound in asymmetric reductions is well-documented for its structural class, its use as a ligand in asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions is a developing area of research. The principles of creating a chiral environment around a metal center can be extended to a variety of other transformations. For instance, chiral ligands are instrumental in enantioselective allylic alkylations, Heck reactions, and hetero-Diels-Alder reactions. nih.govnih.govnih.govnih.govbohrium.combohrium.comrsc.orgrsc.org

In the context of C-C bond formation, chiral ligands are employed to control the stereochemistry of reactions such as the palladium-catalyzed asymmetric allylic alkylation, where a nucleophile attacks a π-allyl palladium complex. The chiral ligand influences the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched product. nih.gov Similarly, in asymmetric C-N bond forming reactions, such as the synthesis of chiral 1,2-diamines, chiral catalysts are used to control the stereochemical outcome of various transformations, including the ring-opening of aziridines and the hydroamination of alkenes. ua.es Although specific examples detailing the use of this compound in these particular reaction classes are not abundant in the current literature, its structural motifs suggest its potential as a valuable ligand for such transformations.

Mechanistic Aspects of this compound-Catalyzed Reactions

Understanding the mechanism of a catalyzed reaction is crucial for optimizing its efficiency and selectivity. For reactions catalyzed by chiral amino alcohol-derived species, the interactions between the catalyst and the substrate in the transition state are of paramount importance.

Catalyst-Substrate Interactions and Transition State Architectures

In the borane-mediated reduction of ketones catalyzed by chiral amino alcohols, the active catalyst is an oxazaborolidine. The currently accepted mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. This coordination activates the ketone towards reduction. The chiral substituents on the oxazaborolidine ring create a sterically defined pocket that forces the ketone to adopt a specific orientation. This orientation ensures that the hydride from the borane, which is also coordinated to the catalyst, is delivered to one of the two prochiral faces of the carbonyl group, leading to the observed enantioselectivity. researchgate.net

Density Functional Theory (DFT) calculations have been employed to model the transition states of such reactions and to rationalize the observed stereochemical outcomes. nih.govresearchgate.net These studies often reveal the importance of non-covalent interactions, such as hydrogen bonding and steric repulsion, in stabilizing the favored transition state and destabilizing the disfavored one.

For the dialkylzinc addition to aldehydes catalyzed by chiral amino alcohols, the proposed mechanism involves the formation of a dimeric zinc-amino alkoxide complex. However, kinetic studies and non-linear effects have suggested that the catalytically active species is a monomeric complex. acs.org The transition state is believed to be a six-membered ring structure involving the zinc atom, the oxygen of the aldehyde, the oxygen and nitrogen of the chiral amino alcohol, and the alkyl group being transferred. The rigidity and conformation of this transition state, dictated by the chiral ligand, are key to achieving high levels of asymmetric induction. researchgate.net

Role of Metal-2-Diphenylaminoethanol Complexes (e.g., Titanium/Water Complexes)

The efficacy of this compound as a chiral ligand is prominently realized through its coordination with various metal centers to form catalytically active complexes. These metal complexes are central to many asymmetric transformations, with the metal acting as a Lewis acid to activate the substrate and the chiral ligand dictating the stereochemical outcome of the reaction. The interaction between the metal and the this compound ligand creates a defined chiral environment around the catalytic center.

Transition metal complexes are frequently employed in the oligo-/polymerization of ethylene (B1197577), where the catalyst's structure, including both electronic and steric effects, plays a crucial role in its activity. nih.gov The formation of dimetallic complexes, for instance, has gained attention due to the potential for synergistic effects between the metal ions, which can enhance catalytic performance. researchgate.net

The choice of the metal ion is critical and can significantly influence both the reactivity and the enantioselectivity of the catalytic system. For example, in certain reactions, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to a system involving a chiral ionic liquid derived from an amino alcohol was found to decrease the yield and eliminate selectivity. researchgate.net This outcome underscores the importance of the direct coordination between the amino alcohol structural motif and the primary metal organyl for effective asymmetric induction, suggesting that additional Lewis acids can sometimes interfere with the desired catalytic pathway. researchgate.net The development of multimetallic complexes aims to harness the cooperative action of different metals to achieve more efficient organic transformations. researchgate.net

Stereochemical Control and Enantioselectivity Mechanisms

The mechanism of stereochemical control by this compound-metal complexes is rooted in the formation of a rigid and well-defined chiral pocket around the metal's active site. When a substrate coordinates to the metal center, the bulky diphenylamino group and the chiral backbone of the ligand create significant steric hindrance. This steric environment forces the substrate to approach the metal from a specific direction, favoring one of the two possible transition states over the other.

This principle is analogous to mechanisms observed with other chiral ligands, such as mono-N-protected amino acids (MPAAs). In those systems, the bidentate chelation of the ligand to the metal creates a rigid framework that is essential for the predictable transfer of chiral information to the substrate during the C-H activation step. nih.gov The enantio-determining step often involves minimizing the steric interactions between substituents on the chiral ligand and the incoming substrate. nih.gov